molecular formula C11H14FN5 B1490983 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2097986-33-7

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No. B1490983
CAS RN: 2097986-33-7
M. Wt: 235.26 g/mol
InChI Key: TZFCIEWUYJKNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine, abbreviated as FEPPM, is a novel small molecule that has been studied for its potential applications in scientific research. FEPPM has been researched for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

FEPPM has been studied for its potential applications in scientific research, specifically in the field of neuroscience. FEPPM has been found to be a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a receptor that plays a role in learning and memory formation. FEPPM has also been studied for its potential applications in the treatment of depression and anxiety.

Mechanism of Action

FEPPM has been found to act as an agonist of the mGluR5 receptor. This means that it binds to the mGluR5 receptor and activates it, leading to a cascade of biochemical reactions that can affect the body in various ways. FEPPM has been found to increase the levels of glutamate, an important neurotransmitter in the brain, and to modulate the release of other neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
FEPPM has been found to have several biochemical and physiological effects on the body. It has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, as well as to increase the levels of glutamate in the brain. FEPPM has also been found to increase the levels of certain hormones such as oxytocin, which can affect mood and behavior.

Advantages and Limitations for Lab Experiments

FEPPM has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solutions, and has a high affinity for the mGluR5 receptor. However, FEPPM also has certain limitations for laboratory experiments. It is not approved for use in humans, and its effects on humans are not yet fully understood. In addition, FEPPM is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

FEPPM has several potential future applications. It could be used to develop new treatments for depression and anxiety, as well as to better understand the role of the mGluR5 receptor in learning and memory formation. It could also be used to further study the effects of glutamate and other neurotransmitters on the brain. In addition, FEPPM could be used to develop new drugs that target the mGluR5 receptor and its associated biochemical pathways. Finally, FEPPM could be further studied to better understand its biochemical and physiological effects on the body.

properties

IUPAC Name

1-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN5/c1-13-6-9-8-17(5-2-12)16-11(9)10-7-14-3-4-15-10/h3-4,7-8,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFCIEWUYJKNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=NC=CN=C2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 3
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 4
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 5
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

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